![molecular formula C16H18N2O5S B2802377 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865161-78-0](/img/structure/B2802377.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The benzothiazole core of the molecule is aromatic, contributing to the compound’s stability. The methoxy groups (-OCH3) are electron-donating, which could influence the compound’s reactivity. The dioxine ring is a cyclic ether, which may also affect the compound’s properties .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, due to the presence of the aromatic ring . The methoxy groups and the dioxine ring could potentially undergo reactions as well.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. In general, benzothiazoles are stable compounds due to their aromaticity. The presence of the methoxy groups and the dioxine ring could influence properties like solubility .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents : A study synthesized novel compounds, including derivatives related to the mentioned compound, demonstrating their effectiveness as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Photoreactions in Presence of Singlet Oxygen : Research on the photoreactions of similar thiazole compounds in the presence of singlet oxygen reveals insights into their behavior and potential applications in photochemistry (Mahran et al., 1983).
Antibacterial Agents : A study focused on the design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted compounds, highlighting their potential as antibacterial agents, particularly effective against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Cycloaddition Reactions for Novel Compounds : A synthesis method involving cycloaddition reactions of similar thiazole compounds has been explored, leading to the formation of novel compounds with potential applications in various fields of chemistry (Zeng et al., 2018).
Chemosensors for Cyanide Anions : Research on coumarin benzothiazole derivatives, similar in structure, highlights their application as chemosensors for cyanide anions. These compounds exhibit a color change and fluorescence quenching in the presence of cyanide, indicating potential use in analytical chemistry (Wang et al., 2015).
Antitumor Activity : A study synthesized new thiazole derivatives and investigated their antitumor activity. Some of these compounds showed significant ability to inhibit the growth of human tumor cells, suggesting their potential as anti-cancer agents (Ostapiuk et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-20-6-5-18-12-4-3-11(21-2)9-14(12)24-16(18)17-15(19)13-10-22-7-8-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGPGWCUCLIGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

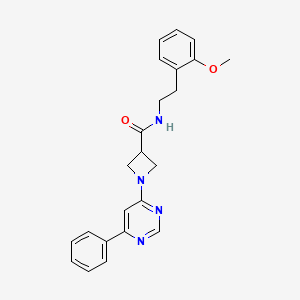
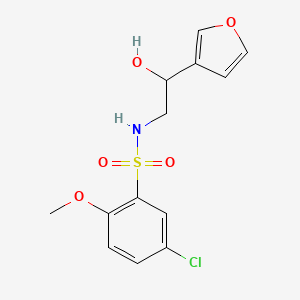

![2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2802299.png)
![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)
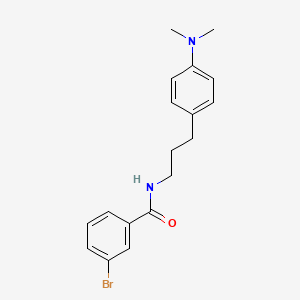
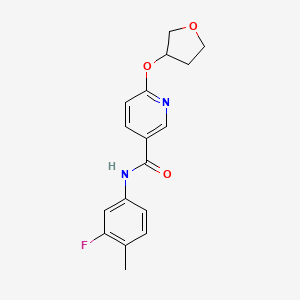

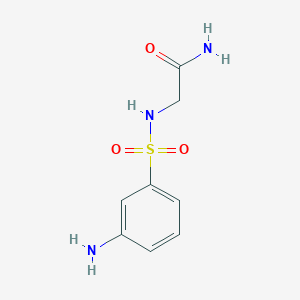
![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)